molecular formula C₂₅H₂₄N₈O₇S₂ B047137 Cefpiramide CAS No. 70797-11-4

Cefpiramide

Cat. No. B047137
CAS RN: 70797-11-4
M. Wt: 612.6 g/mol
InChI Key: PWAUCHMQEXVFJR-PMAPCBKXSA-N
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Description

Synthesis Analysis

The synthesis of Cefpiramide involves using 4-hydroxyl-6-methyl-2-pyrone as raw materials to produce (2R)-2-[4(-hydroxyl-6-methyl-3-pyridine)carboxamide]-2-(4-hydroxyl phenyl)acetic acid, which then undergoes condensation with (6R,7R)-3-[(methyl-1H-tetrazole-5)sulfenyl]-7-amino-8-oxo-5-thio-1-azabicyclo-[4,2,0]-oct-2-ene-2-carboxylic acid to synthesize Cefpiramide. This process is highlighted by its high yield and efficiency (Zhou Yi-hai, 2010).

Molecular Structure Analysis

The gel-crystal transition during the crystallization of Cefpiramide has been systematically investigated. This transition involves the three-dimensional mesh self-assembly structure made by carbonyl group, amide group, and carboxyl group through hydrogen bonding interaction, indicating a sophisticated molecular structure that assembles into crystals over time (M. Guo et al., 2017).

Chemical Reactions and Properties

Cefpiramide's chemical reactions and properties have been extensively studied, including its pharmacokinetics and mechanism of action. It is known for its biliary excretion mechanism and the carrier-mediated transport in canalicular rat liver plasma membrane vesicles, indicating its specific interactions and transport mechanisms within biological systems (I. Tamai et al., 1990).

Physical Properties Analysis

The crystalline and amorphous forms of Cefpiramide exhibit different stabilities under varying conditions, with the crystalline form showing significantly higher thermal stability. This has implications for the drug's formulation and storage (Ming-juan Wang et al., 2012).

Chemical Properties Analysis

The solubility of Cefpiramide in different solvents and its dissolution thermodynamics have been quantitatively analyzed. The studies found that its solubility increases with temperature and exhibits a quasi-S-shaped curve with the increase of the initial mole fraction of alcohol in binary solvent systems. This provides valuable insights into the solvent effects on Cefpiramide's solubility and dissolution behavior (Fengxiang Tang et al., 2017).

Scientific Research Applications

  • Biliary Infections Treatment : Cefpiramide is often used for treating biliary infections. A high-performance liquid chromatographic method has been developed for determining its concentrations in human plasma and bile, underscoring its significance in this area (Yoon et al., 2020).

  • Antimicrobial Agent : It inhibits beta-lactamase produced by various bacteria like Citrobacter freundii and Escherichia coli, making it a potential antimicrobial agent (Fu et al., 1985).

  • Activity Against Pseudomonas : This new cephalosporin shows activity against Pseudomonas and is well-absorbed following parenteral administration (Drigues et al., 1986). It's also noted for its broad spectrum of antibacterial activity, effective against commonly encountered bacterial pathogens (Barry et al., 1985).

  • High Biliary Concentrations : Cefpiramide has high biliary concentrations, making it suitable for treating biliary tract infections (Brogard et al., 1988).

  • Obstetrics and Gynecology : It has been effectively used in treating obstetric and gynecological infections, with notable efficacy and safety (Chimura et al., 1985).

  • Transport Mechanism : Cefpiramide is transported by recognition as organic anions in the bile canalicular membrane, providing insight into its pharmacokinetics (Tamai et al., 1990).

  • Pediatric Infections Treatment : It has an overall efficacy rate of 83.7% in treating various pediatric infections (Aoyama et al., 1983).

  • Plasma Half-Life and Dosage Adjustment : The mean plasma half-life of cefpiramide is 4.44 hours, with no evidence of drug accumulation in plasma when administered multiple times at 12-hour intervals. This suggests dosage modification in specific patient populations, like those with cholestasis or alcoholic cirrhosis, due to impaired biliary elimination, lower plasma binding, and altered pharmacokinetics (Nakagawa et al., 1984; Demontes-Mainard et al., 1994; Demotes-mainard et al., 1991).

Safety And Hazards

Cefpiramide is toxic and can cause adverse effects following overdosage, including nausea, vomiting, epigastric distress, diarrhea, and convulsions . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N8O7S2/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40)/t17-,18-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAUCHMQEXVFJR-PMAPCBKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C(=CN1)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N8O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74849-93-7 (hydrochloride salt)
Record name Cefpiramide [USAN:USP:INN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID6046630
Record name Cefpiramide
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Molecular Weight

612.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefpiramide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014574
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Solubility

6.68e-02 g/L
Record name Cefpiramide
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Mechanism of Action

The bactericidal activity of cefpiramide results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs).
Record name Cefpiramide
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Product Name

Cefpiramide

CAS RN

70797-11-4
Record name Cefpiramide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefpiramide [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070797114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefpiramide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00430
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefpiramide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFPIRAMIDE
Source FDA Global Substance Registration System (GSRS)
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Record name Cefpiramide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014574
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,060
Citations
H Wang, Y Yu, X Xie, C Wang, Y Zhang, Y Yuan… - Journal of Infection and …, 2000 - Springer
… The in-vitro antibacterial activity of cefpiramide was … ) of cefpiramide and five other antibiotics were determined for each species, using the agar-dilution method. The MIC of cefpiramide …
Number of citations: 18 link.springer.com
K Nakagawa, M Koyama, H Matsui… - Antimicrobial agents …, 1984 - Am Soc Microbiol
The pharmacokinetics of cefpiramide (SM-1652) were studied after the intravenous administration of single or multiple doses to 21 healthy volunteers. The cefpiramide concentration in …
Number of citations: 34 journals.asm.org
AL Barry, RN Jones, C Thornsberry… - Journal of …, 1985 - academic.oup.com
… Like cefoperazone, cefpiramide was moderately susceptible … medical centres documented cefpiramide's effectiveness against … between cefpiramide and cefoperazone: cefpiramide was …
Number of citations: 17 academic.oup.com
JM Brogard, F Jehl, M Adloff, JF Blickle… - Antimicrobial agents …, 1988 - Am Soc Microbiol
… of biliary tract infections with cefpiramide. Cefpiramide is a recent semisynthetic parenteral … %, respectively) were given 1 g of cefpiramide intravenously (iv) after insertion ofa duodenal …
Number of citations: 17 journals.asm.org
H Wexler, WT Carter, B Harris… - Antimicrobial agents and …, 1984 - Am Soc Microbiol
The in vitro activities of two new antimicrobial agents, apalcillin and cefpiramide (SM-1652), were evaluated against 324 strains of anaerobic bacteria. Apalcillin (a penicillin derivative) …
Number of citations: 15 journals.asm.org
MA Pfaller, AC Niles, PR Murray - Antimicrobial agents and …, 1984 - Am Soc Microbiol
… used to measure the MICs of cefpiramide (SM 1652), cefotaxime, … The activity of cefpiramide was equivalent to those of piperacillin … Cefpiramide had equivalent or slightly greater activity …
Number of citations: 22 journals.asm.org
NJ Khan, JA Bihl, RF Schell, JL LeFrock… - Antimicrobial agents …, 1984 - Am Soc Microbiol
… Cefpiramide was considerably less active than the … cefpiramide did not surpass cefoperazone and cefotaxime in potency against the Enterobacteriaceae (3, 8, 15). Although cefpiramide …
Number of citations: 51 journals.asm.org
JE Conte Jr - Antimicrobial agents and chemotherapy, 1987 - Am Soc Microbiol
… Theconcentration-time curve of cefpiramide was best … Cefpiramide is an investigational cephalosporin with broad-… further the pharmacokinetics of cefpiramide in patients with normal or …
Number of citations: 17 journals.asm.org
F Tang, S Wu, S Zhao - Journal of Solution Chemistry, 2017 - Springer
… only with cefpiramide and more and more cefpiramide again dissolves in the mixture. The same change of intermolecular interaction maybe occurs in the mixture of cefpiramide with 2-…
Number of citations: 6 link.springer.com
JD Allan, GM Eliopoulos, MJ Ferraro… - Antimicrobial agents …, 1985 - Am Soc Microbiol
… the combination of gentamicin with either cefpiramide (5 of 10 … cefpiramide (8 of 10 strains) or apalcillin (10 of 10 strains). However, cefoxitin antagonized the activity of both cefpiramide …
Number of citations: 19 journals.asm.org

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